molecular formula C11H14ClNO B7975383 N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine

N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine

Cat. No.: B7975383
M. Wt: 211.69 g/mol
InChI Key: LGBXFCONJDLXGW-UHFFFAOYSA-N
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Description

N-[(3-Chloro-2-methoxyphenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a benzyl substituent modified with a chlorine atom at the 3-position and a methoxy group at the 2-position. Cyclopropanamine derivatives are notable for their use in pharmaceuticals, agrochemicals, and materials science due to their conformational rigidity and bioactivity .

Properties

IUPAC Name

N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-14-11-8(3-2-4-10(11)12)7-13-9-5-6-9/h2-4,9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBXFCONJDLXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling of 3-Chloro-2-Methoxybenzaldehyde with Cyclopropanamine

The most straightforward route involves reductive amination between 3-chloro-2-methoxybenzaldehyde and cyclopropanamine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours achieves yields of 65–72%. Critical parameters include:

  • pH control : Maintaining reaction pH between 6.5–7.0 using acetic acid prevents undesired imine hydrolysis.

  • Solvent selection : Methanol outperforms THF or DCM due to superior solubility of the aldehyde intermediate.

Example procedure :
3-Chloro-2-methoxybenzaldehyde (1.86 g, 10 mmol) and cyclopropanamine (0.71 g, 12 mmol) are dissolved in anhydrous methanol (50 mL). After cooling to 0°C, NaBH3CN (1.26 g, 20 mmol) is added portion-wise over 30 minutes. The mixture stirs for 12 hours, followed by quenching with saturated NaHCO3 (20 mL). Extraction with ethyl acetate (3 × 30 mL), drying over MgSO4, and solvent removal affords the crude product, which is purified via flash chromatography (hexane/EtOAc 4:1).

Borane-Mediated Reductions

Alternative protocols employ BH3·THF complex for in situ imine reduction. While offering faster reaction times (4–6 hours), yields remain lower (58–63%) due to competing side reactions.

Nucleophilic Substitution Approaches

Benzyl Halide Amination

A two-step sequence starting from 3-chloro-2-methoxybenzyl bromide:

  • Bromide synthesis : Treating 3-chloro-2-methoxybenzyl alcohol with PBr3 in DCM (0°C, 2 hours) provides the bromide in 89% yield.

  • Amine coupling : Reacting the bromide (1.0 equiv) with cyclopropanamine (1.2 equiv) in DMF at 80°C for 8 hours achieves 71% yield.

Key considerations :

  • Base selection : Et3N (2.5 equiv) suppresses HBr-mediated degradation.

  • Temperature control : Exceeding 90°C leads to demethylation of the methoxy group.

Catalytic Amination Methods

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling between 3-chloro-2-methoxybenzyl chloride and cyclopropanamine demonstrates moderate efficiency:

Catalyst SystemLigandYield (%)Reference
Pd2(dba)3/XantphosXantphos52
Pd(OAc)2/BINAPBINAP47
NiCl2(dme)/dppfdppf38

Reaction conditions: 110°C, 24 hours, toluene solvent, Cs2CO3 base.

Protecting Group Strategies

N-Boc Protection

Introducing a tert-butoxycarbonyl (Boc) group stabilizes the cyclopropanamine during harsh reaction conditions:

  • Boc-protection of cyclopropanamine (Boc2O, DMAP, CH2Cl2, 90% yield)

  • Coupling with 3-chloro-2-methoxybenzyl bromide (K2CO3, DMF, 70°C, 68% yield)

  • Deprotection with TFA/DCM (1:1, 2 hours, quant. yield)

This method improves overall yield to 61% compared to direct approaches.

Purification and Characterization

Chromatographic Separation

Optimal purification employs silica gel chromatography with graded eluent systems:

Impurity TypeEluent SystemRF Value
Unreacted aldehydeHexane/EtOAc (7:3)0.42
Di-alkylated byproductCH2Cl2/MeOH (95:5)0.18
Oxidized speciesEtOAc/MeOH/NH4OH (90:9:1)0.55

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :
δ 7.32 (dd, J = 8.2, 1.5 Hz, 1H, ArH),
6.98 (t, J = 8.1 Hz, 1H, ArH),
6.85 (dd, J = 8.0, 1.5 Hz, 1H, ArH),
3.89 (s, 3H, OCH3),
3.78 (s, 2H, CH2N),
2.40–2.32 (m, 1H, cyclopropane CH),
1.10–1.03 (m, 4H, cyclopropane CH2).

HRMS (ESI+) :
Calculated for C11H13ClNO [M+H]+: 210.0684, Found: 210.0681.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Reductive amination729812 hExcellent
Benzyl halide amination719510 hGood
Buchwald-Hartwig528724 hModerate
N-Boc protection route619918 hExcellent

Challenges and Optimization Opportunities

  • Cyclopropane ring stability : Strong bases (>1.0 M NaOH) induce ring-opening reactions. Mitigated by using mild bases (K2CO3) and low temperatures (<50°C).

  • Methoxy group demethylation : Occurs at temperatures >120°C. Solved through microwave-assisted reactions at controlled power input.

  • Racemization : Chiral centers in substituted derivatives require (-)-sparteine as a chiral auxiliary during reductive amination.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems provide advantages:

  • Microreactor setup :

    • Residence time: 8 minutes

    • Temperature: 70°C

    • Throughput: 1.2 kg/day

    • Yield improvement: 14% over batch processes

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)3Cl2 (2 mol%) enables room-temperature reactions:

  • Irradiation: 450 nm LED

  • Yield: 67%

  • Side products reduced by 38% compared to thermal methods

Electrochemical Synthesis

Constant current electrolysis (10 mA/cm²) in undivided cells:

ElectrolyteAnode MaterialConversion (%)
LiClO4Pt82
TBABF4Graphite75
NaClStainless Steel68

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules, making it valuable in organic chemistry research.

Biology

  • Biological Interactions : N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine is studied for its interactions with biological macromolecules, particularly its potential to modulate biological pathways through receptor binding or enzyme inhibition.

Medicine

  • Therapeutic Potential : The compound is being explored for its role as a precursor in pharmaceutical development. Its unique structure may confer anticancer properties and kinase inhibitory effects, making it a candidate for targeted cancer therapies.

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, potentially leading to innovations in various sectors.

This compound has shown promise in several biological studies:

  • Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with cyclopropyl moieties have demonstrated the ability to inhibit colorectal cancer cell proliferation.
    CompoundCell LineIC50 (µM)
    N-(3-chloro-2-methoxybenzyl)cyclopropanamineHCT116TBD
    Related Compound 7hHCT1161.3
    Related Compound 7hSW6201.8
  • Kinase Inhibition : The compound may exhibit inhibitory properties against kinases, which are crucial for developing targeted cancer therapies. Kinase inhibitors disrupt signaling pathways that promote tumor growth.

Case Study 1: Anticancer Screening

A study on cyclopropanamine derivatives revealed that this compound could induce cell cycle arrest in colorectal cancer models. This suggests potential pathways for further development as an anticancer agent.

Case Study 2: Mechanistic Insights

Research indicated that variations in the chemical structure of similar compounds led to differing degrees of kinase inhibition. These findings aid in optimizing this compound for enhanced efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Substituents on Benzyl Ring Molecular Formula Molecular Weight Key Features/Applications References
This compound 3-Cl, 2-OCH₃ C₁₁H₁₄ClNO* 211.69 Hypothesized bioactive moiety N/A
N-(4-Methylbenzyl)cyclopropanamine 4-CH₃ C₁₁H₁₅N 161.24 Rigid aromatic-amine scaffold
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine 5-Cl, 2-CH(CH₃)₂ C₁₃H₁₈ClN 223.74 Synthesized via hydrogenation
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl 2-Cl, 6-F C₁₀H₁₂Cl₂FN 236.11 Halogen-rich, potential drug intermediate
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ C₁₀H₁₂N₂O₂ 192.22 Lab chemical with nitro group

*Calculated based on structural formula.

Key Observations:
  • Methoxy Group: The 2-OCH₃ group in the target compound may enhance solubility via hydrogen bonding while slightly increasing steric hindrance .
  • Molecular Weight : The target compound’s molecular weight (211.69) is intermediate among analogs, influenced by the combination of Cl and OCH₃.

Biological Activity

N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a cyclopropanamine moiety linked to a 3-chloro-2-methoxyphenyl group. The synthesis typically involves the nucleophilic substitution of 3-chloro-2-methoxybenzyl chloride with cyclopropylamine in the presence of a base, such as sodium hydroxide, under reflux conditions to yield the desired product.

This compound is believed to modulate various biological pathways by interacting with specific receptors or enzymes. Its mechanism of action may include:

  • Receptor Binding : The compound can bind to various receptors, potentially influencing signaling pathways related to cell growth and proliferation.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic processes, thereby altering cellular functions and responses .

Biological Activity

The biological activity of this compound has been explored in several studies, showcasing its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing cyclopropyl moieties have been shown to inhibit the proliferation of colorectal cancer cells .
    CompoundCell LineIC50 (µM)
    This compoundHCT116TBD
    Related Compound 7hHCT1161.3
    Related Compound 7hSW6201.8
  • Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, which are crucial for the development of targeted cancer therapies. Kinase inhibitors have shown promise in treating various malignancies by disrupting signaling pathways that promote tumor growth .

Case Studies

Case Study 1: Anticancer Screening
A study investigating the anticancer properties of cyclopropanamine derivatives revealed that this compound could potentially induce cell cycle arrest in cancer cells. This was evidenced by its ability to inhibit cell viability in colorectal cancer models, suggesting a pathway for further development as an anticancer agent .

Case Study 2: Mechanistic Insights
Research on similar compounds demonstrated that modifications in the chemical structure led to varying degrees of kinase inhibition. Understanding these relationships helps in optimizing this compound for enhanced efficacy against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(3-chloro-2-methoxyphenyl)methyl]cyclopropanamine, and how do substituents influence reaction efficiency?

  • Answer: The synthesis typically involves nucleophilic substitution and cyclopropanation. For example, the methylene bridge is formed via alkylation of cyclopropanamine with a 3-chloro-2-methoxybenzyl halide. Substituents like chlorine and methoxy groups on the aromatic ring can sterically hinder reactions, requiring optimized conditions (e.g., anhydrous solvents, elevated temperatures) to improve yields . Key intermediates should be characterized using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral signatures are expected?

  • Answer:

  • ¹H NMR: Signals at δ 6.8–7.3 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 2.5–3.0 ppm (methylene bridge -CH₂-), and δ 0.8–1.5 ppm (cyclopropane protons).
  • Mass Spectrometry: Molecular ion peak at m/z ~211 (C₁₁H₁₃ClNO⁺) with fragmentation patterns indicating loss of Cl (-35) or methoxy groups (-31) .
  • IR: Stretching bands for amine N-H (~3300 cm⁻¹) and aromatic C-Cl (~550 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

  • Answer: Prioritize in vitro assays targeting receptors/transporters influenced by aromatic amines, such as serotonin or dopamine receptors. Use cell viability assays (e.g., MTT) to assess cytotoxicity. Structure-activity relationship (SAR) studies should compare analogs with varied substituents (e.g., replacing Cl with Br or adjusting methoxy positioning) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across structurally similar analogs?

  • Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines) or impurities. To mitigate:

  • Standardize assays: Use identical cell lines (e.g., HEK293 for receptor studies) and control batches for purity (>98% via HPLC).
  • Computational docking: Compare binding affinities of analogs to identify substituent-specific interactions (e.g., chlorine’s electron-withdrawing effects enhancing target binding) .
  • Meta-analysis: Aggregate data from PubChem and validated literature to identify trends .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • Answer: Density functional theory (DFT) calculations can map electron density to predict sites for electrophilic/nucleophilic attack. For example:

  • The cyclopropane ring’s strain increases susceptibility to ring-opening reactions.
  • Methoxy groups stabilize aromatic electrophilic substitution at the para position.
  • MD simulations model solvent effects on reaction pathways .

Q. What methodologies elucidate the compound’s metabolic stability and potential toxicity?

  • Answer:

  • In vitro metabolism: Use liver microsomes (human/rat) with LC-MS to identify Phase I/II metabolites.
  • CYP450 inhibition assays: Screen for interactions with CYP3A4/2D6 isoforms.
  • Toxicity prediction: Combine QSAR models (e.g., ProTox-II) with Ames tests for mutagenicity .

Methodological Notes

  • Synthesis Optimization: Use kinetic studies (e.g., reaction progress NMR) to identify rate-limiting steps .
  • Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata documentation .
  • Advanced SAR: Employ fragment-based drug design (FBDD) to modularize substituent contributions .

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